2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system
Vorbereitungsmethoden
The synthesis of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione typically involves multi-step organic reactions. The synthetic routes often start with simpler aromatic compounds, which undergo a series of reactions including hydroxylation, methylation, and cyclization to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-1benzofuro[4,5-g]isochromene-5,10(9h)-dione include other hydroxylated aromatic compounds and fused ring systems. its unique combination of hydroxyl groups and methyl groups, along with the specific arrangement of the fused rings, gives it distinct properties that are not found in other similar compounds. Examples of similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran and 2,2,6,6-Tetramethylpiperidine .
Eigenschaften
CAS-Nummer |
34350-36-2 |
---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2,6-dihydroxy-1,2,7,9-tetramethyl-7H-[1]benzofuro[4,5-g]isochromene-5,10-dione |
InChI |
InChI=1S/C19H18O6/c1-7-14-10-5-11-15(8(2)24-9(3)17(11)21)18(22)16(10)12(20)6-13(14)25-19(7,4)23/h5-6,8-9,22-23H,1-4H3 |
InChI-Schlüssel |
KSMHSEXNENMRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C3=C(C=C2C(=O)C(O1)C)C4=C(C(OC4=CC3=O)(C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.